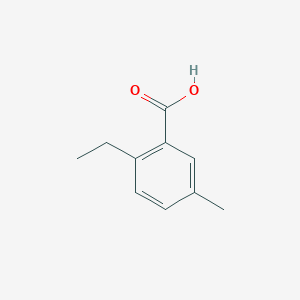
2-Ethyl-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The IUPAC name for this compound is This compound . It is also known by other names, such as 2-Ethyl-5-methylbenzoesäure (German) and Acide 2-éthyl-5-méthylbenzoïque (French) .
2-Ethyl-5-methylbenzoic acid: (CHO) is an organic compound with the molecular formula CHO.
Preparation Methods
Synthetic Routes: The synthetic routes for 2-Ethyl-5-methylbenzoic acid involve the introduction of an ethyl group and a methyl group onto the benzene ring. Specific methods may include Friedel-Crafts acylation or other aromatic substitution reactions.
Industrial Production: Industrial-scale production methods typically utilize efficient and cost-effective processes to synthesize this compound.
Chemical Reactions Analysis
Reactions: 2-Ethyl-5-methylbenzoic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as strong acids or bases may be used for functional group transformations. For example, oxidation with potassium permanganate can convert the methyl group to a carboxylic acid group.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield the corresponding carboxylic acid, while reduction could lead to the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential pharmacological effects, and toxicity.
Industry: Used as an intermediate in the synthesis of other compounds or as a starting material for pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism by which 2-Ethyl-5-methylbenzoic acid exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 5-Ethyl-2-methylbenzoic acid (C10H12O2) and 2-Amino-5-methylbenzoic acid (C8H9NO2).
Uniqueness: Highlighting the unique features of 2-Ethyl-5-methylbenzoic acid compared to these similar compounds would require further investigation.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-ethyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
BKPBWMASJUOOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


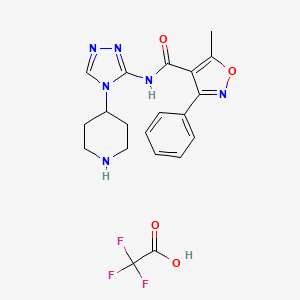
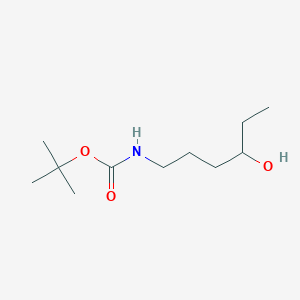
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
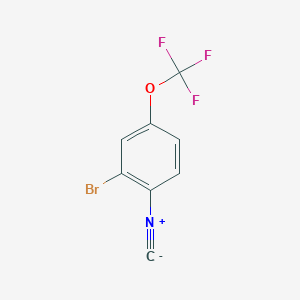
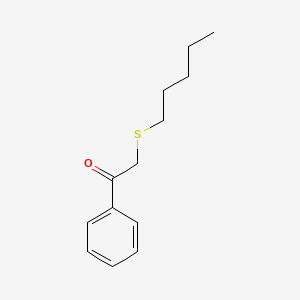

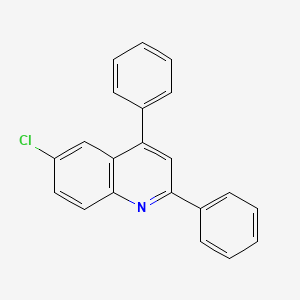
![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
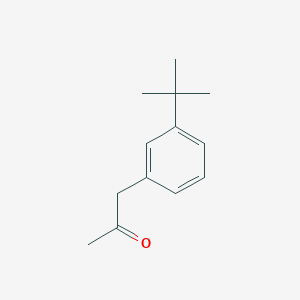
![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)

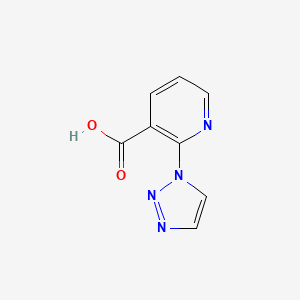
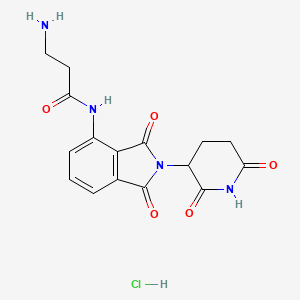
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)
